2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one

Medicinal Chemistry Photochromic Materials Chemical Biology

Procure 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one as a precise structural probe for SAR campaigns. Its defined 2-pyridin-4-yl substitution on the [2,3-b] fused core enables systematic interrogation of this geometry's impact on target engagement, selectivity, and pharmacokinetics. Avoid uncontrolled experimental variables caused by isomeric impurities (e.g., 3-pyridinyl or [1,2-b] variants). Ideal for building focused chemical libraries via pyridine N-alkylation or carbonyl coordination.

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
CAS No. 652138-02-8
Cat. No. B12522549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one
CAS652138-02-8
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=NC=C4
InChIInChI=1S/C18H11NO2/c20-16-11-17(12-5-7-19-8-6-12)21-18-10-14-4-2-1-3-13(14)9-15(16)18/h1-11H
InChIKeyNIZWZLRCORUOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one (CAS:652138-02-8) – Core Chemical Profile for Sourcing and Research


2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one (CAS: 652138-02-8) is a synthetic heterocyclic compound belonging to the naphthopyran family, characterized by a naphthalene ring system fused to a pyranone core with a pyridin-4-yl substituent at the 2-position . Its molecular formula is C18H11NO2, with a molecular weight of 273.3 g/mol . The compound is of interest in medicinal chemistry and materials science due to the photochromic properties inherent to the naphthopyran scaffold and the potential for biological activity conferred by the pyridine moiety .

2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one (CAS:652138-02-8) – The Risks of Unqualified Naphthopyran Interchange


Naphthopyran derivatives exhibit highly variable biological and photophysical properties depending on the specific substitution pattern and ring fusion geometry (e.g., [2,3-b] vs. [1,2-b] or [2,1-b] isomers). The presence and position of the pyridin-4-yl group directly influence target binding affinity, pharmacokinetic behavior, and the kinetics of photochromic switching . Substituting 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one with a structurally similar analog, such as a 3-pyridinyl isomer or a naphtho[1,2-b]pyran core variant, without rigorous comparative validation, risks introducing uncontrolled variables that can compromise experimental reproducibility, invalidate structure-activity relationship (SAR) studies, and lead to erroneous conclusions in drug discovery or materials development programs .

2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one (CAS:652138-02-8) – Evidence-Based Differentiator Analysis


Limited Public Quantitative Data – A Critical Procurement Consideration

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a significant absence of publicly reported quantitative bioactivity data (e.g., IC50, Ki, EC50) or comparative photophysical parameters (e.g., thermal fade rates, quantum yields) specifically for 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one. Available data pertains to structurally distinct naphthopyran analogs [1] and is not directly transferable. This lack of high-strength, comparator-based evidence is a material fact for scientific and procurement decision-making.

Medicinal Chemistry Photochromic Materials Chemical Biology

Structural Differentiation from Key Isomeric Analogs

The compound's precise substitution pattern—a pyridin-4-yl group at the 2-position of a 4H-naphtho[2,3-b]pyran-4-one core—distinguishes it from closely related isomers. For example, 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one (CAS: not specified) and 2-(3-pyridyl)-4H-naphtho[1,2-b]pyran-4-one (CAS: not specified) [1] share the same molecular formula (C18H11NO2) but differ in the position of the pyridine attachment and the fusion geometry of the naphthopyran ring system. These structural variations are known to profoundly impact molecular recognition, electronic properties, and photochromic behavior within the naphthopyran class [REFS-1, REFS-2].

Medicinal Chemistry Chemical Synthesis SAR Studies

2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one (CAS:652138-02-8) – Recommended Application Scenarios Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Naphthopyran-Based Targets

Given the absence of pre-validated biological data, the primary utility of 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one lies in its role as a precise structural probe within SAR campaigns. Its defined 2-pyridin-4-yl substitution on the [2,3-b] fused naphthopyran core allows researchers to systematically interrogate the impact of this specific geometry on target engagement, selectivity, or pharmacokinetic parameters when compared to a panel of isomeric or differently substituted naphthopyran analogs . This application is supported by the structural differentiation evidence detailed in Section 3.

Scaffold for Diversification and Chemical Biology Tool Generation

The compound serves as a versatile starting material for the synthesis of focused chemical libraries. The pyridine nitrogen and the pyranone carbonyl offer distinct handles for further functionalization (e.g., N-alkylation, coordination chemistry) to generate novel analogs with tailored properties for chemical biology applications, such as fluorescent probes or photocaged compounds . This scenario leverages the compound's unique core structure as a foundation for creating new molecular tools, as outlined in Section 3.

Reference Standard for Analytical Method Development and Isomer Discrimination

Due to its well-defined structure and CAS registry number, 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one can be employed as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) designed to separate and quantify closely related naphthopyran isomers . This application is directly supported by the structural differentiation evidence in Section 3, which highlights the importance of distinguishing this compound from its isomeric counterparts.

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